2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide
Overview
Description
2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H7Cl3F3NO. It is a member of the benzamide class of compounds, which are characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its unique chemical structure, which includes both dichloro and trifluoromethylsulfanyl substituents on the benzene ring.
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(trifluoromethylsulfanyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide can be compared with other benzamide derivatives, such as:
- 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
- 2,4-dichloro-N-(2-fluoro-phenyl)-benzamide
- 2,4-dichloro-N-(2-cyano-phenyl)-benzamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the trifluoromethylsulfanyl group in this compound is a distinguishing feature that can confer unique properties, such as increased lipophilicity or altered electronic effects.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NOS/c15-8-5-6-9(10(16)7-8)13(21)20-11-3-1-2-4-12(11)22-14(17,18)19/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHTCUMSOGVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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